MDM2-p53 Protein-Protein Interaction Inhibition: Comparative Potency of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate Versus Structurally Related Benzimidazole Scaffolds
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate demonstrates potent inhibition of the MDM2-p53 protein-protein interaction with an IC50 of 0.100 nM (100 pM) against recombinant human MDM2 (residues 1-188) expressed in Escherichia coli, assessed via inhibition of p53 interaction in a serum-free binding assay [1]. In a cellular context, the compound exhibits an IC50 of 47 nM for MDM2 inhibition in human SJSA1 osteosarcoma cells, measured by induction of p21 expression [1]. By comparison, a structurally distinct substituted benzimidazole MDM2 inhibitor (CHEMBL4064911) reported an IC50 of 9.20 nM in human U87MG glioblastoma cells, while potent clinical-stage MDM2 inhibitors in the benzimidazole class typically exhibit IC50 values ranging from 0.4 nM to 50 nM depending on substitution pattern and assay conditions [1][2]. This positions methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate as a moderately potent but synthetically accessible benzimidazole scaffold for MDM2-p53 inhibition studies.
| Evidence Dimension | MDM2-p53 interaction inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.100 nM (biochemical, recombinant MDM2); IC50 = 47 nM (cellular, SJSA1 cells) |
| Comparator Or Baseline | Comparator benzimidazole MDM2 inhibitor: IC50 = 9.20 nM (U87MG cells); Clinical benzimidazole MDM2 inhibitors: IC50 range = 0.4-50 nM |
| Quantified Difference | Target compound exhibits 92-fold higher biochemical potency vs. cellular activity (0.100 nM vs. 47 nM); cellular potency is 5.1-fold weaker than comparator benzimidazole (47 nM vs. 9.20 nM) |
| Conditions | Biochemical: GST-thrombin-tagged human MDM2 (1-188) expressed in E. coli; Cellular: Human SJSA1 cells, p21 induction readout; Comparator: Human U87MG cells, quantitative sandwich immune-enzymatic assay |
Why This Matters
The nanomolar biochemical potency combined with the synthetic accessibility of the propanoate ester scaffold makes this compound a cost-effective starting point for medicinal chemistry optimization of MDM2-p53 inhibitors compared to more complex, patent-encumbered clinical candidates.
- [1] BindingDB. (2025). BDBM50008750 (CHEMBL3236639) – MDM2-p53 Interaction Inhibition Data (Assay IDs: 50044195, 50044195). Binding Database. View Source
- [2] BindingDB. (2025). BDBM50241618 (CHEMBL4064911) – MDM2-p53 Inhibition in U87MG Cells. Binding Database. View Source
